molecular formula C25H25ClFNO3 B13391206 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride

3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride

Cat. No.: B13391206
M. Wt: 441.9 g/mol
InChI Key: LXCDAUDXYHUOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure The compound 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine hydrochloride (IUPAC name: (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride) is a phenylpiperidine derivative and the active pharmaceutical ingredient (API) of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) . Its molecular formula is C₁₉H₂₀FNO₃·HCl (anhydrous) or C₁₉H₂₀FNO₃·HCl·½H₂O (hemihydrate), with a molecular weight of 365.83 (anhydrous) or 374.83 (hemihydrate) . The compound features two stereocenters, with the (3S,4R)-configuration critical for its pharmacological activity .

Properties

Molecular Formula

C25H25ClFNO3

Molecular Weight

441.9 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride

InChI

InChI=1S/C25H24FNO3.ClH/c26-21-7-5-18(6-8-21)17-1-3-19(4-2-17)23-11-12-27-14-20(23)15-28-22-9-10-24-25(13-22)30-16-29-24;/h1-10,13,20,23,27H,11-12,14-16H2;1H

InChI Key

LXCDAUDXYHUOFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine Core

Starting Material:
The core structure, 4-(4-fluorophenyl)-1-methylpiperidine, is typically synthesized via hydrogenation and subsequent functionalization of suitable precursors.

Method:

Reaction Conditions:

  • Catalyst: Pd/C (10% w/w)
  • Solvent: Ethanol or methanol
  • Temperature: 25–50°C
  • Pressure: 1–3 atm H₂

Notes:

  • The stereochemistry (3S,4R) is often achieved via chiral resolution or asymmetric hydrogenation.

Introduction of the Benzodioxol-Yloxy Methyl Group at the 3-Position

Key Reaction:

Method A: Nucleophilic Substitution with Formaldehyde Derivatives

  • The phenolic hydroxyl group of 1,3-benzodioxol-5-ol reacts with formaldehyde or its equivalents in the presence of base (e.g., sodium hydroxide) to form the benzodioxol-yloxymethyl group.

Method B: Alkylation with Chloromethyl Derivatives

  • The piperidine nitrogen or the 3-position (via enolate or activated intermediates) reacts with chloromethyl derivatives such as chloromethyl methyl ether or chloromethyl chloride, catalyzed by bases like sodium hydride or potassium carbonate.

Reaction Conditions:

  • Solvent: Methanol, ethanol, or dichloromethane
  • Temperature: 0–25°C
  • Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
  • Methylating agent: Formaldehyde, chloromethyl methyl ether, or paraformaldehyde

Notes:

  • The regioselectivity is controlled via reaction conditions and the choice of nucleophile.

Methylation of the Piperidine Nitrogen

Objective:

  • To methylate the nitrogen atom of the piperidine ring, forming the N-methyl derivative.

Method:

  • Reaction of the intermediate with methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate in an aprotic solvent like acetone or dichloromethane, in the presence of a base (e.g., potassium carbonate).

Reaction Conditions:

  • Solvent: Acetone or dichloromethane
  • Temperature: 0–25°C
  • Methylating agent: Methyl iodide or dimethyl sulfate

Final Cyclization and Purification

  • The intermediates undergo cyclization steps, often facilitated by acid or base catalysis, to form the final piperidine ring with the benzodioxol-yloxymethyl substituent.

  • Recrystallization from suitable solvents (e.g., ethanol, isopropanol) yields the purified compound.

Salt Formation: Hydrochloride Salt

Method:

  • The free base is reacted with hydrogen chloride gas or hydrochloric acid in a solvent such as methyl ethyl ketone or ethyl acetate.
  • The resulting hydrochloride salt is isolated via filtration, washed, and dried under controlled conditions.

Notes:

  • The salt is often recrystallized to improve purity and stability.

Summary of Reagents, Solvents, and Conditions

Step Reagents Solvents Conditions Purpose
Hydrogenation Pd/C, H₂ Ethanol 25–50°C, 1–3 atm Saturation of tetrahydropyridine to piperidine
Benzodioxol-yloxy methyl introduction Formaldehyde, NaH or K₂CO₃ Methanol, dichloromethane 0–25°C Attach benzodioxol group
N-Methylation Methyl iodide or dimethyl sulfate Acetone, dichloromethane 0–25°C Methylate nitrogen
Salt formation HCl gas or HCl solution Ethyl acetate, methyl ethyl ketone Reflux or room temperature Generate hydrochloride salt

Process Optimization and Industrial Considerations

  • Use of Cost-Effective Reagents:
    Methylation with methyl iodide is effective but costly; alternatives like methyl sulfate or formaldehyde derivatives are considered for large-scale synthesis.

  • Reaction Monitoring:
    TLC, HPLC, and NMR are employed to monitor reaction progress and purity.

  • Purification:
    Recrystallization and washing steps are optimized for maximum yield and purity.

  • Safety and Environmental Aspects: Handling of methylating agents and chloromethyl derivatives requires strict safety protocols. Solvent recovery and waste treatment are integral to process design.

Chemical Reactions Analysis

Alkylation of Piperidine Nitrogen

The tertiary amine in the piperidine ring undergoes alkylation under mild conditions. In paroxetine-related syntheses ( , ):

Reaction Conditions Outcome Yield Source
Methylation with CH<sub>3</sub>IMethanol, 50–60°C, 6–8 hrsN-methylation to form quaternary ammonium intermediates85–90% ,
Ethylation with C<sub>2</sub>H<sub>5</sub>BrToluene, K<sub>2</sub>CO<sub>3</sub>, refluxEthylated piperidine derivative78%

Key Findings :

  • Alkylation is stereospecific due to the rigid piperidine conformation .

  • Polar aprotic solvents (e.g., DMF) improve reaction rates but increase impurity formation.

Reduction of Ester Groups

The compound’s synthetic precursors (e.g., methyl esters) undergo reduction to alcohols:

Reagent Solvent Temperature Product Purity
Sodium borohydrideMethanol/THF0–5°CSecondary alcohol (cis-configuration retained)>95%
Vitride® (NaAlH<sub>2</sub>(OCH<sub>2</sub>CH<sub>2</sub>OCH<sub>3</sub>)<sub>2</sub>)Toluene25°COver-reduction minimized92%

Mechanistic Insight :

  • Borohydride selectively reduces esters without affecting the benzodioxol ring .

  • Vitride’s bulkiness prevents epimerization at the piperidine C3 and C4 positions .

Benzodioxol Ring Reactions

The methylenedioxy group undergoes hydrolysis under acidic or enzymatic conditions:

Acidic Hydrolysis

  • Conditions : 1M HCl, 80°C, 4 hrs.

  • Outcome : Cleavage to catechol derivatives (Figure 1).

  • Kinetics : First-order with k = 0.18 hr<sup>−1</sup> at pH 2.

Enzymatic Oxidation

  • CYP2D6 Metabolism : Oxidative cleavage to 3,4-dihydroxybenzyl alcohol .

  • Implications : Generates pharmacologically inactive metabolites .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in limited electrophilic reactions due to fluorine’s deactivating effect:

Reaction Reagent Position Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>MetaNitrofluorophenyl derivative
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>ParaSulfonic acid derivative

Note : Reactions require harsh conditions (100–120°C) and yield <50% due to steric hindrance.

Stability Under Thermal and pH Stress

Condition Degradation Pathway Half-Life Major Impurities
pH 1.2 (37°C)Benzodioxol hydrolysis2.5 hrsCatechol intermediate
pH 7.4 (37°C)N-demethylation48 hrsDesmethyl derivative
Dry heat (100°C)Dehydrohalogenation8 hrsFluorophenyl-piperidine olefin

Formulation Impact :

  • Lyophilized formulations (pH 5–6) enhance shelf-life by minimizing hydrolysis .

Photochemical Reactivity

UV exposure (254 nm) induces:

  • Benzodioxol ring opening → Formation of quinone methide intermediates .

  • Fluorophenyl dimerization → Biphenyl-linked byproducts .

Mitigation : Amber glass packaging reduces photodegradation by 90%.

Metabolic Reactions

Primary Pathways ( , ):

  • CYP2D6-mediated oxidation : Cleavage of benzodioxol (60–70% of metabolism).

  • Glucuronidation : O-glucuronide formation at the piperidine hydroxyl (20–25%).

  • N-demethylation : Minor pathway (<5%) producing norparoxetine analogs.

Pharmacokinetic Impact :

  • Deuterated analogs (e.g., d<sub>2</sub>-benzodioxol) reduce CYP2D6 affinity, prolonging half-life .

Catalytic Hydrogenation

  • Substrate : Intermediate olefins during piperidine synthesis.

  • Conditions : 5% Pd/C, H<sub>2</sub> (50 psi), ethanol, 25°C .

  • Stereoselectivity : >98% cis-configuration due to catalyst surface geometry .

Salt Formation and Exchange

  • Alternative Salts : Mesylate, besylate, and citrate salts exhibit superior solubility vs. hydrochloride.

  • Ion Exchange : Treatment with NaOH reforms freebase (mp 142–144°C) .

Scientific Research Applications

3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Investigating its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Point : 129–131°C (anhydrous) .
  • pKa : 9.9 (basic nitrogen in piperidine ring) .
  • LogP (octanol/water): 3.95, indicating moderate lipophilicity .
  • Solubility : Freely soluble in water due to the hydrochloride salt form .

Pharmacological Role
Paroxetine hydrochloride is clinically used to treat depression, anxiety disorders, and obsessive-compulsive disorder by inhibiting serotonin reuptake in synaptic clefts . Its potency is attributed to the 1,3-benzodioxole and 4-fluorophenyl substituents, which enhance binding affinity to serotonin transporters .

Comparison with Similar Compounds

Structural Analogues and Impurities

Table 1: Comparison of Paroxetine Hydrochloride with Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Differences LogP Pharmacological Activity Source (CAS/Reference)
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl 365.83 None (reference compound) 3.95 SSRI (IC₅₀: 0.29 nM for SERT) 110429-35-1 (hemihydrate)
Paroxetine Impurity A C₁₉H₂₁NO₃·HCl 347.85 Replacement of 4-fluorophenyl with phenyl ~3.7* Reduced SSRI activity N/A (EPL-AA100)
(3S,4R)-3-(Chloromethyl)-4-(4-fluorophenyl)-1-methylpiperidine C₁₃H₁₇ClFN 241.73 Chloromethyl substituent; methylated N ~2.8* Intermediate (no SSRI activity) N/A (PA 16 07510)
trans-(3S,4R)-3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine C₂₀H₂₂FNO₃ 343.40 Methyl group on piperidine nitrogen ~4.1* Precursor (demethylated to paroxetine) Synthetic intermediate
Dapoxetine HCl C₂₁H₂₃NO·HCl 341.87 Naphthalenylacetonitrile substituent ~4.3 SSRI (used for premature ejaculation) 367-21-1073

*Estimated based on structural similarity.

Key Differences and Research Findings

Substituent Effects on Pharmacological Activity

  • The 4-fluorophenyl group in paroxetine enhances serotonin transporter (SERT) binding affinity compared to its phenyl analogue (Impurity A), which shows ~10-fold lower potency .
  • The 1,3-benzodioxole moiety increases metabolic stability by resisting oxidative degradation, a feature absent in simpler aryl ethers .

Impact of N-Methylation

  • Methylation of the piperidine nitrogen (e.g., in the synthetic intermediate trans-(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine ) abolishes SSRI activity. Demethylation during synthesis restores potency .

Salt Forms and Solubility

  • The hemihydrate form (CAS: 110429-35-1) exhibits slightly lower solubility in organic solvents compared to the anhydrous form (CAS: 78246-49-8), impacting formulation strategies .

LogP and Blood-Brain Barrier Penetration

  • Paroxetine’s LogP of 3.95 balances lipophilicity for blood-brain barrier penetration and hydrophilicity for systemic clearance, whereas more lipophilic analogues (e.g., Dapoxetine HCl) show prolonged half-lives .

Biological Activity

The compound 3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride, also known as Paroxetine-related compound F, is a derivative of the well-known antidepressant Paroxetine. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C20H22FN2O3
  • Molecular Weight : 343.39 g/mol
  • CAS Number : 110429-36-2

The structural formula indicates the presence of a benzodioxole moiety, which is significant for its pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of serotonin reuptake, similar to other selective serotonin reuptake inhibitors (SSRIs). By blocking the serotonin transporter (SERT), it increases the availability of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression and anxiety.

Antidepressant Effects

Research has demonstrated that compounds related to Paroxetine exhibit significant antidepressant activity. A study by Zhang et al. (2018) indicated that derivatives such as this compound can effectively modulate serotonin levels, leading to improved mood in animal models .

Binding Affinity

The binding affinity of this compound for serotonin receptors has been characterized in various studies. For instance, a comparative analysis showed that it has a higher binding affinity for SERT compared to dopamine and norepinephrine transporters, suggesting a more targeted antidepressant effect .

Study 1: Efficacy in Animal Models

In a controlled study involving rodents, administration of 3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine resulted in significant reductions in depressive-like behaviors measured by the forced swim test (FST) and tail suspension test (TST). The results indicated an efficacy comparable to Paroxetine itself .

Study 2: Neurochemical Analysis

A neurochemical analysis revealed that this compound not only increases serotonin levels but also modulates other neurotransmitter systems. The study found alterations in dopamine and norepinephrine levels post-treatment, suggesting potential for broader psychotropic effects .

Data Table: Comparative Biological Activity

Compound NameBinding Affinity (nM)Antidepressant EfficacyNeurotransmitter Modulation
Paroxetine0.5HighSerotonin dominant
Compound F0.3ModerateSerotonin, Dopamine
Compound G0.7LowNorepinephrine

Q & A

Basic: What synthetic strategies are recommended to achieve high yield and purity for 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine hydrochloride?

Methodological Answer:

  • Stepwise Coupling : Use a multi-step approach involving benzodioxol-5-yloxymethyl and biphenyl-piperidine precursors. For example, describes coupling piperidine derivatives with substituted benzoyl groups via nucleophilic substitution or amidation, achieving yields >75% using optimized solvents (e.g., n-hexane/EtOAC mixtures) .
  • Purification : Column chromatography with gradient elution (e.g., 5:5 n-hexane/EtOAC) followed by recrystallization ensures removal of unreacted intermediates. Purity can be confirmed via HPLC (e.g., 95% peak area at 254 nm) .
  • Key Considerations : Control reaction temperature (e.g., 0–25°C) to minimize side reactions like over-alkylation. Use anhydrous conditions for moisture-sensitive intermediates .

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C-NMR : Assign peaks to confirm the benzodioxol (δ 5.9–6.8 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for CH2 groups) moieties. highlights the use of 1H NMR to detect impurities (e.g., 0.2% acetone) .
  • HPLC-MS : Retention time (e.g., 13.04 min in ) and mass spectra ([M+H]+ = 312.4 amu in ) validate molecular weight and purity .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., ±0.3% in ) may indicate residual solvents or incomplete reactions .

Advanced: How can stereochemical inconsistencies in synthesized batches be resolved?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., references cis/trans-paroxetine derivatives resolved via chromatographic methods) .
  • X-ray Crystallography : Determine absolute configuration, as demonstrated for related piperidine derivatives in and .
  • Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to confirm conformational stability .

Advanced: What methodologies address discrepancies in elemental analysis data for this compound?

Methodological Answer:

  • Triangulation : Cross-validate results using NMR (quantitative integration), HPLC (peak homogeneity), and combustion analysis. reports elemental analysis deviations (e.g., C: 68.21% observed vs. 68.43% calculated), suggesting incomplete drying or solvent retention .
  • Thermogravimetric Analysis (TGA) : Quantify residual solvents or hydrate content, which may explain mismatches in expected vs. observed values .

Basic: What protocols ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions : Protect from light, moisture, and heat. recommends desiccators with inert gas (N2/Ar) and temperatures ≤ -20°C for long-term stability .
  • Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products like oxidized benzodioxol derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Substituent Variation : Modify the fluorophenyl (e.g., replace F with Cl/CF3) or benzodioxol groups (e.g., methylenedioxy to dimethoxy). synthesizes analogs with isopropyl or trifluoromethyl substituents to assess steric/electronic effects .
  • Biological Assays : Test analogs against target receptors (e.g., serotonin transporters for paroxetine-like activity) using radioligand binding assays. notes the compound’s structural similarity to SSRIs .
  • Computational Modeling : Perform docking studies to predict binding affinities, guided by crystallographic data from related piperidine derivatives .

Advanced: What strategies identify and quantify synthetic impurities in this compound?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic/alkaline hydrolysis, oxidation (H2O2), and photolysis. Monitor via LC-MS to characterize degradation pathways .
  • Impurity Profiling : Use USP reference standards ( ) to identify common impurities like des-fluoro or ring-opened benzodioxol derivatives .
  • Quantitative NMR (qNMR) : Compare impurity peaks against internal standards (e.g., maleic acid) for accurate quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.